Isoniazid Glucuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

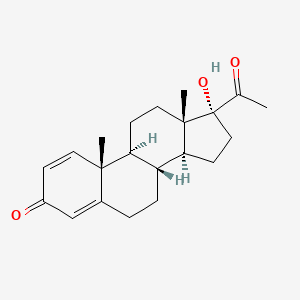

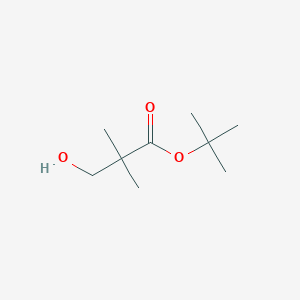

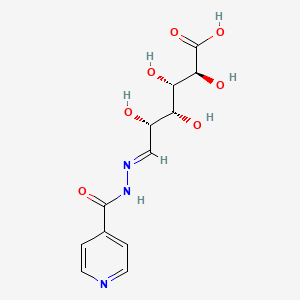

Isoniazid Glucuronate is a derivative of Isoniazid (INH), a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . It is highly selective against Mycobacterium tuberculosis .

Synthesis Analysis

Isoniazid, also known as isonicotinic acid hydrazide, consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . It is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . A new series of isoniazid–pyrimidine conjugates were synthesized and evaluated for antitubercular activity .Molecular Structure Analysis

Isoniazid has a relatively simple molecular structure with the formula C6H7N3O . The FTIR and FT Raman spectra of Isoniazid have been recorded, providing a detailed vibrational analysis of the fundamental modes of vibration . Isoniazid Glucuronate Sodium Dihydrate has a more complex structure with the formula C12H14N3O7.Na.2H2O .Chemical Reactions Analysis

Isoniazid is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . In addition, Isoniazid, acetylisoniazid, and isonicotinic acid were directly analyzed, whereas hydrazine and acetylhydrazine were determined after derivatization using p-tolualdehyde .Mechanism of Action

The antimicrobial activity of Isoniazid is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Safety and Hazards

Future Directions

The resurgence of tuberculosis and emergence of multidrug-resistant isolates have focused attention on the need for an improved understanding of molecular aspects of the disease, and for elucidation of the factors responsible for drug action and resistance . Further studies are needed to inform guidelines and future directions .

properties

CAS RN |

25019-85-6 |

|---|---|

Molecular Formula |

C12H15N3O7 |

Molecular Weight |

313.26 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6E)-2,3,4,5-tetrahydroxy-6-(pyridine-4-carbonylhydrazinylidene)hexanoic acid |

InChI |

InChI=1S/C12H15N3O7/c16-7(8(17)9(18)10(19)12(21)22)5-14-15-11(20)6-1-3-13-4-2-6/h1-5,7-10,16-19H,(H,15,20)(H,21,22)/b14-5+/t7-,8+,9-,10-/m0/s1 |

InChI Key |

WREFPPXAWHSISP-PBJGZRIOSA-N |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |

SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)

![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)

![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)

![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)